molecular formula C30H29N3O3 B8106688 NCGC00229600

NCGC00229600

货号: B8106688
分子量: 479.6 g/mol
InChI 键: ODFGSMOTQLYMHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: NCGC00229600 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。详细的合成路线是专有的,在可获得的文献中没有公开披露。

工业生产方法: 可获得的资料中没有明确详细说明 this compound 的工业生产方法。 它通常在研究实验室中在严格的条件下生产,以确保高纯度和效力

化学反应分析

科学研究应用

Key Findings:

  • Inhibition of cAMP production in human thyrocytes was observed, with reductions of up to 65% in thyroperoxidase mRNA levels when exposed to GD sera .
  • It demonstrated competitive inhibition of TSH signaling despite not competing for the TSH binding site, indicating its unique allosteric properties .

Graves' Disease

Graves' disease is characterized by the overproduction of thyroid hormones due to the stimulation of TSHR by TSAbs. NCGC00229600 has been extensively studied for its potential to mitigate these effects.

StudyApplicationResults
Neumann et al., 2011 In vitro inhibition of TSHR activationReduced cAMP production by 39% across 30 GD sera samples.
Mayo Clinic Study, 2013 Impact on orbital fibroblastsInhibited HA production and relevant signaling pathways in undifferentiated orbital fibroblasts.

Graves' Ophthalmopathy

The compound's role extends to treating Graves' ophthalmopathy, where it inhibits TSHR activation in orbital fibroblasts, potentially alleviating symptoms associated with this condition.

StudyApplicationResults
Elsevier Review, 2013 Inhibition of TSHR in orbital fibroblastsDemonstrated potential therapeutic effects in managing Graves’ ophthalmopathy symptoms.

Case Study: Inhibition of Thyroid Peroxidase mRNA Levels

In a study involving primary cultures of human thyrocytes, this compound was shown to significantly inhibit the up-regulation of thyroperoxidase mRNA levels induced by GD sera. This finding underscores its potential as a therapeutic agent for controlling hyperthyroid conditions caused by autoimmune responses.

  • Inhibition Rate: Up to 65% reduction in mRNA levels.
  • Experimental Setup: Utilized primary human thyrocyte cultures treated with GD sera .

Case Study: Effect on cAMP Production

Another pivotal study assessed the compound's ability to reduce cAMP production in HEK293 cells stably expressing TSHR. The results indicated a marked decrease in basal and stimulated cAMP levels upon treatment with this compound.

  • Inhibition Rate: Basal cAMP production decreased by approximately 53% at a concentration of 30 μM.
  • Competitive Nature: The inhibition was competitive but did not require direct competition with TSH binding .

Future Directions and Research Opportunities

Given the promising results from various studies, future research should focus on:

  • Long-term clinical trials to evaluate the efficacy and safety of this compound in patients with Graves' disease and Graves' ophthalmopathy.
  • Exploration of combination therapies that may enhance the therapeutic effects of this compound.
  • Investigating potential side effects and pharmacokinetics to establish optimal dosing regimens.

生物活性

NCGC00229600 is a small-molecule antagonist specifically targeting the thyroid-stimulating hormone receptor (TSHR). Its biological activity is primarily characterized by its ability to inhibit TSHR-mediated signaling, making it a potential therapeutic agent for conditions such as Graves' disease. This article delves into the compound's mechanisms, effects in various studies, and its potential applications.

This compound functions as an allosteric inverse agonist of TSHR. Unlike competitive antagonists that directly block the binding of TSH to its receptor, this compound alters the receptor's conformation, leading to reduced signaling even in the presence of TSH. This unique mechanism allows it to effectively inhibit both basal and TSH-stimulated cAMP production in cell cultures.

Key Findings:

  • Inhibition of cAMP Production : In primary cultures of human thyrocytes, this compound inhibited TSHR-mediated cAMP production by approximately 39 ± 2.6% when stimulated by sera from patients with Graves' disease (GD) .
  • Thyroperoxidase mRNA Levels : The compound also reduced the up-regulation of thyroperoxidase mRNA levels by about 65 ± 2.0% , showcasing its potent inverse agonist activity .

Research Studies and Data

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and potential therapeutic applications.

Table 1: Summary of Key Studies on this compound

Study ReferenceCell TypeEffect ObservedMeasurement MethodResult
Human ThyrocytesInhibition of TSHR-mediated signalingcAMP Assay39 ± 2.6% inhibition
Human ThyrocytesReduction in thyroperoxidase mRNA levelsqPCR65 ± 2.0% inhibition
Orbital FibroblastsAttenuation of adipogenesis and cAMP productioncAMP Assay, Adipogenesis AssaySignificant reduction
HEK-EM293 CellsGeneral antagonist activity against TSAbs in GD seracAMP AssayEffective across all tested sera

Case Studies

Graves' Disease Treatment : A pivotal study highlighted the use of this compound in inhibiting the activation of TSHR by thyroid-stimulating antibodies (TSAbs) present in patients with Graves' disease. The compound demonstrated efficacy in blocking the actions of monoclonal antibodies that activate TSHR, thus offering a novel approach to managing this autoimmune disorder .

Orbital Fibroblast Studies : Additional research indicated that this compound could inhibit adipogenesis in orbital fibroblasts derived from patients with Graves' ophthalmopathy, further supporting its potential therapeutic role in managing extrathyroidal manifestations of Graves' disease .

Future Directions

The promising results from preclinical studies warrant further investigation into the clinical applications of this compound. Future research should focus on:

  • Long-term Efficacy : Assessing the long-term effects and safety profile of this compound in human subjects.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its allosteric modulation of TSHR.
  • Broader Applications : Exploring its potential use in other thyroid-related disorders beyond Graves' disease.

属性

IUPAC Name

2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O3/c1-20-8-6-9-21(2)28(20)36-19-24-16-23(13-14-27(24)35-3)29-32-26-12-5-4-11-25(26)30(34)33(29)18-22-10-7-15-31-17-22/h4-17,29,32H,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFGSMOTQLYMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NCGC00229600
Reactant of Route 2
Reactant of Route 2
NCGC00229600
Reactant of Route 3
Reactant of Route 3
NCGC00229600
Reactant of Route 4
Reactant of Route 4
NCGC00229600
Reactant of Route 5
Reactant of Route 5
NCGC00229600
Reactant of Route 6
Reactant of Route 6
NCGC00229600

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。